Potassium fumarate

Descripción general

Descripción

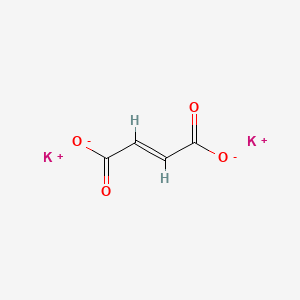

Potassium fumarate is a chemical compound with the formula K₂C₄H₂O₄. It is the potassium salt of fumaric acid, which is a naturally occurring organic acid. This compound is known for its use as a food additive and is designated by the E number E366. It is a white crystalline powder that is soluble in water and has various applications in the food, pharmaceutical, and chemical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium fumarate can be synthesized through the neutralization of fumaric acid with potassium hydroxide. The reaction is as follows:

C4H4O4+2KOH→K2C4H2O4+2H2O

This reaction is typically carried out in an aqueous solution, and the resulting this compound is then crystallized out of the solution .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of glucose using Rhizopus species to produce fumaric acid, which is then neutralized with potassium hydroxide to form this compound. This method is preferred due to its efficiency and the use of renewable resources .

Análisis De Reacciones Químicas

Electrolysis of Potassium Fumarate

Electrolysis of this compound in aqueous solution produces distinct products at the anode and cathode through redox reactions:

| Electrode | Reaction Type | Products | Conditions |

|---|---|---|---|

| Anode | Oxidation | Acetylene (C₂H₂), CO₂ | Aqueous solution, electrical current |

| Cathode | Reduction | Potassium hydroxide (KOH), H₂ | Aqueous solution, electrical current |

Mechanism :

-

Anode reaction :

Fumarate ions undergo oxidative decarboxylation, yielding acetylene and carbon dioxide.

-

Cathode reaction :

Water reduction produces hydrogen gas and hydroxide ions, which combine with potassium ions to form KOH.

This reaction highlights this compound’s role as a precursor to acetylene, a valuable industrial hydrocarbon .

Enzymatic Hydration/Dehydration in the TCA Cycle

This compound serves as a substrate in the tricarboxylic acid (TCA) cycle via the enzyme fumarase (fumarate hydratase). The reaction is reversible and pH-dependent:

| Enzyme | Substrate | Product | Direction | Optimal pH |

|---|---|---|---|---|

| Fumarase | This compound | L-malate | Hydration (forward) | 7.4–8.0 |

| Fumarase | L-malate | Fumarate | Dehydration (reverse) | 6.0–6.5 |

Mechanism :

-

Fumarase catalyzes the stereospecific addition of water to fumarate, producing L-malate:

-

The reaction involves proton transfer steps, with the enzyme existing in protonated and unprotonated states depending on substrate binding .

Key Findings :

-

Phosphate ions act as allosteric activators at concentrations >5 mM but inhibit at lower concentrations .

-

Substrate inhibition occurs at fumarate concentrations >0.1 M due to negative cooperativity .

Comparative Reactivity of Fumarate Salts

The reactivity of this compound differs from other fumarate salts due to its high solubility and ionization in aqueous media:

| Salt | Solubility (g/100 mL) | Preferred Reaction |

|---|---|---|

| This compound | 25.0 (20°C) | Electrolysis, enzymatic hydration |

| Calcium fumarate | 0.02 (20°C) | Acid-base neutralization |

| Sodium fumarate | 6.5 (20°C) | Pharmaceutical formulations |

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis and Buffering Agent

Potassium fumarate is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. It serves as a buffering agent, helping to maintain pH levels in biochemical experiments. Its high solubility in water makes it particularly advantageous for rapid dissolution in laboratory settings.

Biological Applications

Role in Metabolism

This compound plays a crucial role in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for the enzyme fumarase. This enzymatic conversion of fumarate to malate is vital for cellular respiration and energy production in aerobic organisms. Research has shown that increased fumarate levels can inhibit mitochondrial respiration under certain conditions .

Antioxidant Properties

Emerging studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress within cells. This property is significant for its therapeutic implications in various diseases associated with oxidative damage.

Medical Applications

Therapeutic Uses

This compound has been investigated for its potential therapeutic effects, particularly in treating conditions such as psoriasis and multiple sclerosis. Its immunomodulatory effects make it a candidate for further clinical research .

Vonoprazan Fumarate

A notable application of this compound is in the formulation of vonoprazan fumarate, a potassium-competitive acid blocker used in treating gastroesophageal reflux disease (GERD). Clinical trials have indicated that vonoprazan demonstrates superior efficacy compared to traditional proton pump inhibitors (PPIs), making it an important advancement in acid-related disorder therapies .

Food Industry Applications

Food Additive

As a food additive, this compound is designated by the E number E366. It serves multiple functions, including flavor enhancement and preservation. Its role as an acidity regulator helps maintain the stability and safety of food products .

Comparative Analysis with Other Fumarates

The following table summarizes the properties and applications of this compound compared to other fumarate salts:

| Property | This compound | Sodium Fumarate | Calcium Fumarate | Magnesium Fumarate |

|---|---|---|---|---|

| Solubility | High | Moderate | Low | Low |

| Preferred Use | Food additive | Pharmaceutical | Nutritional | Nutritional |

| Bioavailability | High | Moderate | Low | Moderate |

This compound's high solubility renders it particularly suitable for applications requiring quick dissolution, such as food processing and pharmaceutical formulations.

Enzymatic Reactions

A study demonstrated that immobilized Escherichia coli cells with high fumarase activity effectively synthesized L-malic acid from this compound. This highlights the compound's utility as a substrate in biotechnological applications.

Clinical Implications of Vonoprazan Fumarate

Clinical studies on vonoprazan, derived from this compound, showed promising results in managing gastric ulcers and H. pylori eradication therapy. The drug was found to have a tolerability profile similar to that of lansoprazole while achieving comparable efficacy in healing gastric ulcers .

Mecanismo De Acción

The mechanism of action of potassium fumarate involves its role in the citric acid cycle, where it is converted to malate by the enzyme fumarase. This conversion is crucial for cellular respiration and energy production. In medical applications, this compound is believed to exert its effects by modulating the immune response and reducing inflammation .

Comparación Con Compuestos Similares

- Sodium fumarate

- Calcium fumarate

- Magnesium fumarate

Comparison: Potassium fumarate is unique due to its high solubility in water compared to calcium and magnesium fumarates. This property makes it more suitable for applications requiring rapid dissolution. Additionally, this compound is preferred in food applications due to its lower sodium content compared to sodium fumarate, making it a healthier alternative .

This compound stands out among its counterparts for its versatility and wide range of applications, making it a valuable compound in various fields.

Actividad Biológica

Potassium fumarate, a potassium salt of fumaric acid, has garnered attention in various fields of biological research due to its significant role in metabolic pathways, particularly the tricarboxylic acid (TCA) cycle. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the chemical formula K₂C₄H₂O₄ and is primarily known for its involvement in the TCA cycle. As a substrate for the enzyme fumarase, it is converted to malate, facilitating critical biochemical processes that lead to ATP production essential for cellular functions.

Key Mechanisms:

- Enzymatic Conversion : this compound is converted to malate by fumarase, an enzyme that catalyzes this reversible reaction. This conversion is vital for maintaining the flow of the TCA cycle.

- Cellular Respiration : Increased levels of fumarate can inhibit mitochondrial respiration when fumarate hydratase is genetically ablated, indicating its regulatory role in cellular metabolism.

Biological Activity and Effects

The biological activity of this compound extends beyond mere participation in metabolic pathways. It has been investigated for various physiological effects:

- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant activities, potentially mitigating oxidative stress in cells .

- Therapeutic Applications : It has been studied for its potential benefits in treating conditions such as psoriasis and multiple sclerosis due to its immunomodulatory effects.

Comparative Analysis with Other Fumarates

The following table compares this compound with other fumarate salts like sodium, calcium, and magnesium fumarates:

| Property | This compound | Sodium Fumarate | Calcium Fumarate | Magnesium Fumarate |

|---|---|---|---|---|

| Solubility | High | Moderate | Low | Low |

| Preferred Use | Food additive | Pharmaceutical | Nutritional | Nutritional |

| Bioavailability | High | Moderate | Low | Moderate |

This compound's high solubility makes it particularly advantageous in applications requiring rapid dissolution, such as food processing and pharmaceutical formulations.

Case Studies

-

Role in Enzymatic Reactions :

A study demonstrated that immobilized Escherichia coli cells with high fumarase activity effectively synthesized L-malic acid from this compound. This process highlighted the compound's utility as a substrate in biotechnological applications. -

Clinical Implications :

In clinical settings, this compound is being explored as part of novel therapies for acid-related disorders. For instance, vonoprazan fumarate, a potassium-competitive acid blocker derived from this compound, has shown superior efficacy over traditional proton pump inhibitors (PPIs) in managing gastroesophageal reflux disease (GERD) .

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioactivity of this compound:

- Pharmacokinetics : Research indicates that this compound exhibits favorable absorption characteristics, making it suitable for therapeutic use. Its bioavailability is significantly higher compared to other salts like calcium and magnesium fumarates .

- Safety Profile : Clinical trials assessing the safety of formulations containing this compound have reported minimal adverse effects, supporting its potential as a safe therapeutic agent .

Propiedades

Número CAS |

7704-72-5 |

|---|---|

Fórmula molecular |

C4H4KO4 |

Peso molecular |

155.17 g/mol |

Nombre IUPAC |

dipotassium;(E)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |

Clave InChI |

BDQHHJHPAVHOJF-TYYBGVCCSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |

SMILES isomérico |

C(=C/C(=O)O)\C(=O)O.[K] |

SMILES canónico |

C(=CC(=O)O)C(=O)O.[K] |

Descripción física |

White solid; [Research Organics MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

7704-72-5 4151-35-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of potassium fumarate in biological research?

A1: this compound serves as the potassium salt of fumaric acid, a key intermediate in the citric acid cycle. Research primarily focuses on its use as a substrate for the enzyme fumarate hydratase (fumarase). This enzyme catalyzes the reversible hydration of fumarate to L-malic acid. Studies explore the use of immobilized Escherichia coli cells, which possess high fumarase activity, for the enzymatic synthesis of L-malic acid from this compound. [, , , , , ]

Q2: How does the concentration of this compound affect the rate of L-malic acid synthesis in Escherichia coli cells?

A2: The rate of L-malic acid synthesis in Escherichia coli cells is not solely dependent on enzyme kinetics. Research indicates that at high concentrations of this compound, the rate becomes limited by diffusion and transport processes across the cell wall and cytoplasmic membrane. []

Q3: Beyond L-malic acid production, are there other applications for this compound?

A3: Yes, this compound is investigated as a potential cigarette additive. Research suggests that adding this compound to cigarette paper can reduce tar and carbon monoxide levels in mainstream smoke. Sensory evaluations indicate potential positive effects on cigarette taste. []

Q4: What is the optimal pH for fumarase activity in Escherichia coli cells when using this compound as a substrate?

A4: Studies show that the optimal pH for fumarase activity in free Escherichia coli cells, when utilizing this compound as a substrate, falls within the range of 8-9. []

Q5: Are there any challenges associated with producing L-malic acid using this compound and immobilized Escherichia coli cells?

A5: Maintaining the operational stability of the biocatalyst (fumarase activity) during continuous L-malic acid synthesis presents a challenge. Research focuses on determining the conditions necessary for preserving high activity of the carrageenan-immobilized Escherichia coli cells within packed-bed flow reactors. [, ]

Q6: What analytical techniques are employed to study the enzymatic synthesis of L-malic acid from this compound?

A6: Researchers utilize various analytical techniques to monitor the reaction. These include spectrophotometry, chromatography, and high-performance liquid chromatography (HPLC). These methods allow for the detection and quantification of L-malic acid in the reaction mixture, enabling kinetic studies of the synthesis process. [, , ]

Q7: Has this compound been investigated in other areas besides biocatalysis and cigarette additives?

A7: Yes, research dating back to the early 20th century investigated the coagulation effect of this compound on positive silver bromide sols. This work aimed to understand how different ions, including those susceptible to hydrolysis like fumarate, influence the stability of colloidal systems. []

Q8: Are there any potential medical applications of this compound being explored?

A8: While not directly related to this compound, research indicates that zinc deficiency may be associated with prolonged inflammation in children with acute pneumonia and relapsing bronchitis. Studies explore the potential benefits of supplementing standard treatment with zinc sulfate for pneumonia and this compound for bronchitis, aiming to improve clinical outcomes and restore serum zinc levels. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.